N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide
Overview
Description
N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide typically involves the condensation reaction between an aldehyde and a primary amine. In this case, the aldehyde is 5-bromo-2-hydroxy-3-nitrobenzaldehyde, and the primary amine is 3-chloro-1-benzothiophene-2-carboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The resulting Schiff base is then purified through recrystallization.
Chemical Reactions Analysis
N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Scientific Research Applications
N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens and cancer cells.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and other biochemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide can be compared with other Schiff bases and benzothiophene derivatives:
N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one: This compound has similar structural features but differs in its biological activity and applications.
N-[(E)-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide:
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-3-chloro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClN3O4S/c17-9-5-8(14(22)11(6-9)21(24)25)7-19-20-16(23)15-13(18)10-3-1-2-4-12(10)26-15/h1-7,22H,(H,20,23)/b19-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKVOYCSVZTSMK-FBCYGCLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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